molecular formula C15H15N5O3 B2744271 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1235020-45-7

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2744271
CAS No.: 1235020-45-7
M. Wt: 313.317
InChI Key: ZNVJFEKHWXMWMJ-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound featuring a quinazolinone core and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core One common approach is the condensation of anthranilic acid with an appropriate isocyanate or carbonyl compound to form the quinazolinone structure

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinazolinone core can be oxidized to form quinazolinone derivatives.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring or the quinazolinone core.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogenation with palladium on carbon or other reducing agents.

  • Substitution reactions could employ reagents like alkyl halides, amines, or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield hydroxylated or carboxylated derivatives.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can lead to a variety of substituted quinazolinones or oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, this compound has shown potential as a therapeutic agent. Its quinazolinone core is known for its biological activity, and the oxadiazole ring can enhance its binding affinity to biological targets.

Medicine: In medicine, this compound has been studied for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The oxadiazole ring can enhance this interaction by providing additional binding sites or altering the compound's overall conformation.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Quinazolinone derivatives

  • Oxadiazole derivatives

  • Other heterocyclic compounds with similar functional groups

Uniqueness: This compound is unique due to its combination of the quinazolinone and oxadiazole rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10-18-14(23-19-10)8-16-13(21)6-7-20-9-17-12-5-3-2-4-11(12)15(20)22/h2-5,9H,6-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVJFEKHWXMWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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